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molecular formula C11H8N2O B081530 2-Amino-5-phenyl-3-furonitrile CAS No. 14742-32-6

2-Amino-5-phenyl-3-furonitrile

Cat. No. B081530
M. Wt: 184.19 g/mol
InChI Key: UWTDTJWGYWUILP-UHFFFAOYSA-N
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Patent
US08507502B2

Procedure details

2 was prepared in 38% yield from 2-bromo acetophenone (1), similar to 2-amino-4,5-diphenylfuran-3-carbonitrile (see Example 5 above). 1H NMR (300 MHz, CDCl3) δ 7.50-7.47 (m, 2H), 7.39-7.33 (m, 2H), 7.27-7.25 (m, 1H), 6.54 (s, 1H), 4.86 (br, 2H). LCMS (ESI) m/z 185.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrCC(C1C=CC=CC=1)=O.[NH2:11][C:12]1[O:13][C:14]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[C:15](C2C=CC=CC=2)[C:16]=1[C:17]#[N:18]>>[NH2:11][C:12]1[O:13][C:14]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[CH:15][C:16]=1[C:17]#[N:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1OC(=C(C1C#N)C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1OC(=CC1C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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